molecular formula C10H8BrNO2 B15335332 5-Bromo-6-methoxyindole-3-carbaldehyde

5-Bromo-6-methoxyindole-3-carbaldehyde

Cat. No.: B15335332
M. Wt: 254.08 g/mol
InChI Key: JCKKDCCEXURRJR-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxyindole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The compound this compound is characterized by a bromine atom at the 5th position, a methoxy group at the 6th position, and an aldehyde group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxyindole-3-carbaldehyde typically involves the bromination of 6-methoxyindole-3-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or under mild heating conditions to ensure the selective bromination at the 5th position of the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxyindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.

Major Products Formed

    Oxidation: 5-Bromo-6-methoxyindole-3-carboxylic acid.

    Reduction: 5-Bromo-6-methoxyindole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methoxyindole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxyindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophilic sites in biological molecules. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole-3-carboxaldehyde: Lacks the methoxy group at the 6th position.

    6-Bromoindole-3-carboxaldehyde: Lacks the methoxy group and has the bromine atom at the 6th position.

    5-Methoxyindole-3-carboxaldehyde: Lacks the bromine atom at the 5th position.

Uniqueness

5-Bromo-6-methoxyindole-3-carbaldehyde is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various synthetic and biological applications.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-6-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8BrNO2/c1-14-10-3-9-7(2-8(10)11)6(5-13)4-12-9/h2-5,12H,1H3

InChI Key

JCKKDCCEXURRJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC=C2C=O)Br

Origin of Product

United States

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